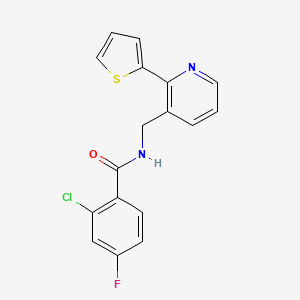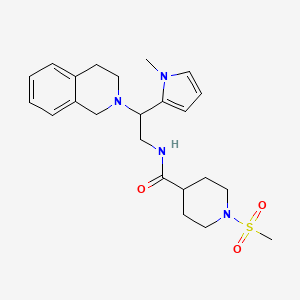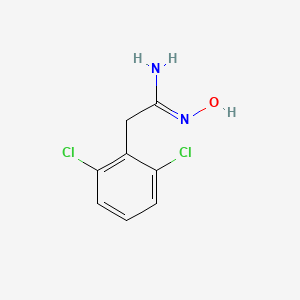
2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a chemical entity that appears to be a derivative of benzamide with substitutions that include chloro, fluoro, and thiophenyl groups. This compound is not directly mentioned in the provided papers, but its structure suggests it could be of interest in the field of organic chemistry due to the presence of multiple reactive functional groups which may allow for a variety of chemical reactions and interactions.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was achieved through a five-step process starting from 2-nitrobenzoic acid, which included chlorination and aminolysis among other steps, resulting in a good yield of 54.5% . Although the exact synthesis of 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H-NMR, 13C-NMR, IR, MS, and X-ray single-crystal determination . These techniques are crucial for verifying the identity and purity of synthesized compounds. The molecular packing in crystals can be influenced by hydrogen bonding, as seen in the case of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide .
Chemical Reactions Analysis
The presence of functional groups such as chloro, fluoro, and amide in the compound suggests that it could participate in various chemical reactions. For example, the chloro group could undergo substitution reactions, while the fluoro group could affect the reactivity and electronic properties of the molecule. The benzamide moiety could engage in hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular packing of the compound . The presence of different substituents can significantly alter properties like solubility, melting point, and reactivity. The optical properties, such as absorption and emission spectra, can also be of interest, especially for compounds with potential applications in fluorescence or as nonlinear optical materials .
Applications De Recherche Scientifique
Heterocyclic Synthesis
- Synthesis of Pyridine and Thiophene Derivatives : Research demonstrates the synthesis and reactivity of thiophene derivatives towards various nitrogen nucleophiles, leading to the creation of diverse heterocyclic compounds. Such compounds are of interest due to their potential applications in medicinal chemistry and materials science (Mohareb et al., 2004).
Material Science
- High Refractive Index Polymers : Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, demonstrating high refractive indices and thermal stability. These materials are valuable for optical and electronic applications due to their unique photophysical properties (Tapaswi et al., 2015).
Antipathogenic Activity
- Antimicrobial Agents : Certain benzamide derivatives have been synthesized and shown significant antipathogenic activity, particularly against biofilm-forming bacteria. This suggests potential applications of similar compounds in developing new antimicrobial strategies (Limban et al., 2011).
Fluorescent Materials
- Blue Fluorescence from BF2 Complexes : Studies on benzamide ligands that emit blue fluorescence upon complexation, indicating potential uses in organic electronics and fluorescence-based sensing technologies (Yamaji et al., 2017).
Crystal Structure Analysis
- Crystallographic Studies : Detailed analysis of crystal structures provides insights into molecular packing, hydrogen bonding interactions, and potential applications in designing molecular materials with specific optical or mechanical properties (Deng et al., 2014).
Orientations Futures
The future directions for research on this compound and similar thiophene derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . Additionally, the development of more selective synthesis methods could be a valuable area of future research .
Mécanisme D'action
Target of Action
It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . This makes them useful in the development of new derivatives with potential therapeutic applications .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that indole derivatives can have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)5-6-13(14)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMRRFVQNIIGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)

![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525517.png)
![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)


![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)


